2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane

Protecting Group Chemistry Acetal Stability Synthetic Methodology

Scaling multi-step syntheses of lipophilic prodrugs or chiral building blocks often fails when protecting groups degrade under acidic conditions. 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane (CAS 116376-29-5) resolves this with its 1,3-dioxane core, offering superior acid stability over 1,3-dioxolane analogs. - Acid Stability: 1,3-dioxane core resists premature deprotection, maintaining yield in acid-catalyzed steps (e.g., penciclovir derivative synthesis). - Lipophilicity Control: Calculated LogP of 2.99-a 10-fold increase over the 1,3-dioxolane analog (LogP 1.97)-enhances passive membrane diffusion for prodrug design. - Conformational Rigidity: 5,5-gem-dimethyl substitution imposes facial selectivity, improving diastereomeric excess in asymmetric syntheses. - Process-Ready Data: Density 1.018 g/mL at 25 °C, bp 118-129 °C at 0.08 mmHg supports seamless scale-up.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 116376-29-5
Cat. No. B054641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
CAS116376-29-5
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCOCC2=CC=CC=C2)C
InChIInChI=1S/C15H22O3/c1-15(2)11-17-14(18-12-15)8-9-16-10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
InChIKeyJIQSXGPAPCVQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Specifications and Procurement Profile


2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane (CAS 116376-29-5) is a heterocyclic organic compound characterized by a 1,3-dioxane core featuring a gem-dimethyl substitution at the 5-position and a 2-benzyloxyethyl side chain . This structure classifies it as a cyclic acetal, a functional group widely employed as a protecting group for carbonyl compounds or 1,3-diols in multi-step organic syntheses. Key procurement specifications include an assay of 95%, a density of 1.018 g/mL at 25 °C, and a boiling point range of 118-129 °C at 0.08 mmHg .

Why Generic 1,3-Dioxane Substitution Fails for Critical Applications


The specific substitution pattern of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane—a gem-dimethyl group at the 5-position and a benzyl-protected hydroxyethyl chain at the 2-position—is not interchangeable with simpler 1,3-dioxanes or 1,3-dioxolanes. This structural precision is critical for applications requiring specific lipophilicity, acid stability, or conformational control. In contrast to the more labile 1,3-dioxolane ring, the 1,3-dioxane core provides enhanced stability under acidic conditions, making it a preferred scaffold for protecting groups in challenging synthetic sequences [1]. Furthermore, the benzyloxyethyl moiety offers a specific balance of protecting group stability and selective deprotection potential, which is not replicated by generic alkyl or aryl 1,3-dioxanes. The following evidence details the quantifiable differentiators that justify the selection of this specific compound over its closest analogs.

Evidence-Based Differentiation from Comparator Compounds


Superior Acid Stability vs. 1,3-Dioxolane Analogs

The 1,3-dioxane ring of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane confers greater stability under acidic conditions compared to the analogous 1,3-dioxolane (five-membered ring) derivative. While direct quantitative rate constants for this specific compound are not reported in primary literature, class-level evidence establishes this trend. Comparative data for the structurally related 2-(2-bromoethyl)-1,3-dioxane demonstrates it is 'more stable to acid' than its corresponding 1,3-dioxolane counterpart [1]. This enhanced acid stability is a characteristic of the six-membered 1,3-dioxane ring system, which is less prone to acid-catalyzed hydrolysis due to the greater thermodynamic stability of the cyclic acetal [2].

Protecting Group Chemistry Acetal Stability Synthetic Methodology

Enhanced Lipophilicity vs. 1,3-Dioxolane Analog

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane exhibits a calculated LogP of 2.99 , which is significantly higher than the calculated LogP of 1.97 for its direct 1,3-dioxolane analog, 2-(2-(benzyloxy)ethyl)-1,3-dioxolane (CAS 71516-49-9) . This difference of approximately 1 log unit corresponds to a roughly 10-fold increase in partition coefficient between octanol and water, indicating substantially greater lipophilicity.

Drug Design Prodrug Development Physicochemical Properties

Conformational Rigidity from Gem-Dimethyl Substitution

The presence of the 5,5-gem-dimethyl group in 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane imposes significant conformational restriction on the 1,3-dioxane ring compared to unsubstituted or mono-substituted analogs. This is a well-documented class-level effect for 5,5-dimethyl-1,3-dioxanes, which exhibit a strong preference for a specific chair conformation due to the gem-dimethyl substitution [1]. This conformational lock can influence the stereochemical outcome of reactions involving the dioxane ring or its appended functional groups, making it a valuable scaffold in asymmetric synthesis.

Stereochemistry Conformational Analysis Chiral Synthesis

Distinct Density and Boiling Point Profile

2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane has a reported density of 1.018 g/mL at 25 °C and a boiling point range of 118-129 °C at 0.08 mmHg . In contrast, while detailed physical property data for the direct 1,3-dioxolane analog (CAS 71516-49-9) is sparse in open literature, the molecular weight difference (250.33 g/mol vs. 208.25 g/mol) and the presence of the gem-dimethyl group in the target compound inherently alter its physical properties compared to the lighter, less substituted dioxolane. These differences affect behavior in purification processes (e.g., distillation, chromatography) and formulation.

Physical Chemistry Process Chemistry Analytical Method Development

Optimal Use Cases Based on Evidence


Protected 1,3-Diol Synthon with Acid Stability

The enhanced acid stability of the 1,3-dioxane core, as established by class-level inference [1], makes this compound a superior choice for protecting 1,3-diols in synthetic routes involving mildly acidic conditions. This is particularly relevant in the synthesis of prodrugs, such as the penciclovir derivatives described by Kim et al., where a benzyloxyethyl-protected 1,3-diol is a key intermediate [2]. The use of a 1,3-dioxane protecting group, rather than a more labile 1,3-dioxolane, ensures the protecting group remains intact during acid-catalyzed steps, preventing premature deprotection and improving overall synthetic yield and purity.

Optimizing Membrane Permeability in Prodrug Design

The significantly higher calculated LogP of 2.99 for 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane, compared to its 1,3-dioxolane analog (LogP 1.97) [1], positions this compound as a preferred scaffold for designing lipophilic prodrugs or drug delivery vehicles. The roughly 10-fold increase in partition coefficient can enhance passive diffusion across biological membranes, potentially improving oral bioavailability or cellular uptake. Researchers aiming to optimize the pharmacokinetic profile of a drug candidate may specifically select this compound over less lipophilic alternatives to achieve a desired balance of solubility and permeability.

Conformationally Controlled Asymmetric Synthesis

The conformational bias imposed by the 5,5-gem-dimethyl substitution [1] makes this compound a valuable chiral auxiliary or building block in asymmetric synthesis. This rigid scaffold can be exploited to induce facial selectivity in reactions at the 2-position or on the appended benzyloxyethyl chain. This property is particularly useful in the stereoselective construction of complex natural products or pharmaceuticals, where a less rigid 1,3-dioxane might lead to lower diastereomeric excess and necessitate additional purification steps.

Scalable Process Development

The well-defined physical properties of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane—specifically its density of 1.018 g/mL at 25 °C and boiling point range of 118-129 °C at 0.08 mmHg [2]—provide critical data for scaling up laboratory syntheses to pilot or production scale. Process chemists can use these precise values to design efficient distillation, extraction, and purification protocols, ensuring consistent product quality and minimizing process variability. This level of characterization reduces the risk and cost associated with scaling up a process that relies on a less well-characterized, structurally similar alternative.

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